molecular formula C8H11NO3 B3034848 2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione CAS No. 241488-15-3

2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione

Cat. No.: B3034848
CAS No.: 241488-15-3
M. Wt: 169.18 g/mol
InChI Key: IVCRHSNQGPSVBX-WEVVVXLNSA-N
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Description

2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexanediones. This compound is characterized by the presence of a methoxyimino group attached to the cyclohexane ring. It is a derivative of 1,3-cyclohexanedione, which is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various cyclohexane derivatives.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of cyclohexane-1,3-dione derivatives involves the inhibition of p-hydroxyphenylpyruvatedioxygenase (HPPD), a key enzyme present in plants . This enzyme breaks down the amino acid, tyrosine, into its components that are used by plants to create molecules that the plant needs .

Safety and Hazards

Cyclohexane-1,3-dione is classified as a hazardous substance. It is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions of research on cyclohexane-1,3-dione derivatives could involve further exploration of their synthesis methods, molecular structure analysis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. More studies could also be conducted to explore their potential applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione typically involves the reaction of 1,3-cyclohexanedione with methoxyamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. A common method involves the use of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to complete the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane-1,3-dione derivatives with additional oxygen-containing functional groups, while reduction can produce cyclohexane derivatives with reduced functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione is unique due to the presence of the methoxyimino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[(E)-methoxyiminomethyl]cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-12-9-5-6-7(10)3-2-4-8(6)11/h5-6H,2-4H2,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCRHSNQGPSVBX-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1C(=O)CCCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1C(=O)CCCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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